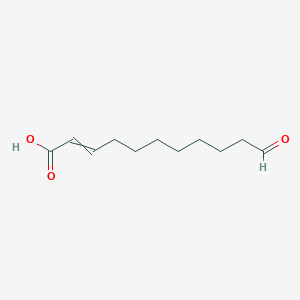
11-Oxoundec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxoundec-2-enoic acid is a long-chain fatty acid with a unique structure that includes a keto group at the 11th position and a double bond at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundec-2-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, which allows for the formation of the double bond at the 2nd position . The reaction typically involves the use of a phosphonium ylide and an aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Oxoundec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 11th position can be further oxidized to form carboxylic acids.
Reduction: The double bond at the 2nd position can be reduced to form saturated fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted fatty acids with various functional groups.
Scientific Research Applications
11-Oxoundec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Oxoundec-2-enoic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Undecylenic acid: Another long-chain fatty acid with antifungal properties.
Oleic acid: A monounsaturated fatty acid with anti-inflammatory and anticancer properties.
Erucic acid: A long-chain fatty acid with industrial applications.
Uniqueness
11-Oxoundec-2-enoic acid is unique due to its specific structural features, such as the keto group at the 11th position and the double bond at the 2nd position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
143223-12-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
11-oxoundec-2-enoic acid |
InChI |
InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h7,9-10H,1-6,8H2,(H,13,14) |
InChI Key |
FWIKEUUKDQPWLV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


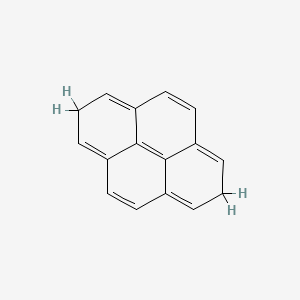
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
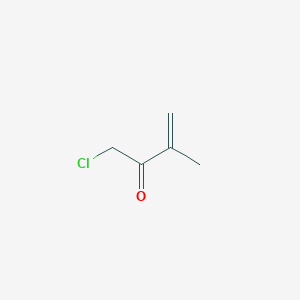


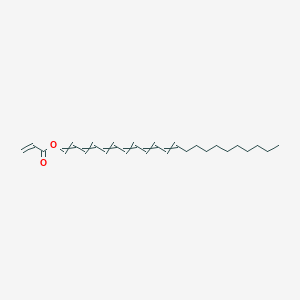
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
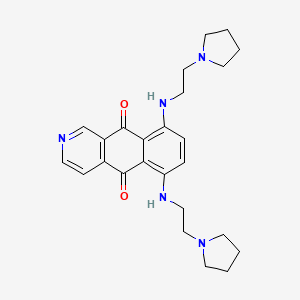
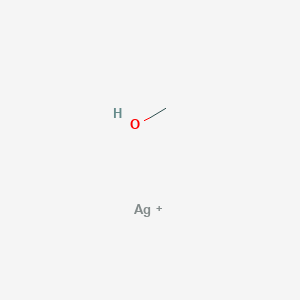

silane](/img/structure/B12561348.png)
